Pyrrolo[1,2-A]quinoxalin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-A]quinoxalin-4-amine typically involves multicomponent reactions. One common method is the one-pot three-component reaction involving 1-substituted benzimidazoles, ethyl bromoacetate, and electron-deficient alkynes in 1,2-epoxybutane at reflux temperature . Another approach involves the intramolecular cyclization of functionalized pyrroles, which can be induced by irradiation with visible light in the presence of carboxylic acid derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of green chemistry principles and cost-effective methods is emphasized in recent research to make the synthesis more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-A]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as nitric acid and hydrochloric acid.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrochloric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit different biological activities .
Scientific Research Applications
Pyrrolo[1,2-A]quinoxalin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-A]quinoxalin-4-amine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antineoplastic activity . The compound can downregulate MYC and E2F targets, which are involved in oxidative phosphorylation, unfolded protein response, and proteasome pathway .
Comparison with Similar Compounds
Pyrrolo[1,2-A]quinoxalin-4-one: Shares a similar core structure but differs in its functional groups and biological activities.
Pyrrolo[1,2-A]benzimidazole: Another related compound with significant biological activities.
Uniqueness: Pyrrolo[1,2-A]quinoxalin-4-amine is unique due to its specific amine group, which allows for a broader range of chemical reactions and biological activities compared to its analogs .
Properties
IUPAC Name |
pyrrolo[1,2-a]quinoxalin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-11-10-6-3-7-14(10)9-5-2-1-4-8(9)13-11/h1-7H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHXUKXQJXYLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668187 |
Source
|
Record name | Pyrrolo[1,2-a]quinoxalin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80668187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6025-71-4 |
Source
|
Record name | Pyrrolo[1,2-a]quinoxalin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80668187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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